molecular formula C10H10INO B2879678 N-cyclopropyl-4-iodobenzamide

N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678
M. Wt: 287.10 g/mol
InChI Key: PZYDJAWERUKJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

WAY-637845 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in the study of protein kinases and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in various diseases, particularly those involving abnormal kinase activity.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “N-cyclopropyl-4-iodobenzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-637845 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.

Industrial Production Methods

Industrial production methods for WAY-637845 are also proprietary and are not publicly available. it is known that the compound is produced under stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

WAY-637845 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-637845 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.

Major Products Formed

The major products formed from the reactions of WAY-637845 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

WAY-637845 exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    WAY-600: Another protein kinase inhibitor with a similar mechanism of action.

    WAY-204: A compound with comparable biological activity but different chemical structure.

    WAY-123: Shares similar applications in scientific research but has distinct molecular targets.

Uniqueness of WAY-637845

WAY-637845 is unique due to its specific binding affinity and selectivity for certain protein kinases. This makes it a valuable tool in research focused on understanding kinase-related cellular processes and developing targeted therapies .

Properties

IUPAC Name

N-cyclopropyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYDJAWERUKJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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